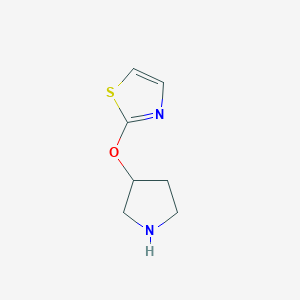
H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
化合物H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH は、アルギニン、グリシン、チロシン、アラニン、ロイシン、グリシンの7つのアミノ酸からなる合成ペプチドです。 このペプチド配列は、競合的かつサイクリックAMP(cAMP)依存性タンパク質キナーゼ阻害剤としての役割で知られています .
準備方法
合成経路と反応条件
H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH の合成は、通常、固相ペプチド合成(SPPS)を用いて行われます。この方法は、固体樹脂に固定された成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには以下が含まれます。
カップリング: 各アミノ酸は活性化され、樹脂結合ペプチド鎖に結合されます。
脱保護: アミノ酸の一時的な保護基は、次のカップリングステップを可能にするために除去されます。
切断: 完成したペプチドは樹脂から切断され、精製されます。
工業生産方法
工業的な環境では、This compound の製造は、自動ペプチド合成装置を用いた大規模SPPSを含む場合があります。これは、ペプチドの高純度と高収率を保証します。このプロセスは、高速液体クロマトグラフィー(HPLC)などの高スループット精製技術の使用を含む、効率性のために最適化されています。
化学反応の分析
反応の種類
H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH: は、以下を含むさまざまな化学反応を起こす可能性があります。
酸化: チロシン残基は、ジチロシンを形成するために酸化される可能性があります。
還元: ジスルフィド結合が存在する場合、遊離チオールに還元することができます。
置換: アミノ酸残基は、ペプチドの特性を変更するために他の官能基に置換することができます。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤。
還元: ジチオスレイトール(DTT)またはトリス(2-カルボキシエチル)ホスフィン(TCEP)。
置換: カップリング反応のためのカルボジイミドなど、目的の修飾に応じてさまざまな試薬。
生成される主な生成物
酸化: ジチロシンまたはその他の酸化誘導体の形成。
還元: ジスルフィド結合からの遊離チオールの形成。
置換: 官能基が変化した修飾ペプチド。
科学研究の応用
This compound: には、いくつかの科学研究の応用があります。
化学: タンパク質キナーゼ阻害とペプチド合成技術の研究のためのモデルペプチドとして使用されます。
生物学: cAMP依存性タンパク質キナーゼを含む細胞シグナル伝達経路における役割が調べられています。
医学: タンパク質キナーゼ活性に異常のある疾患における潜在的な治療的応用。
産業: ペプチドベースの薬物と生化学的アッセイの開発に使用されています。
科学的研究の応用
H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH: has several scientific research applications:
Chemistry: Used as a model peptide for studying protein kinase inhibition and peptide synthesis techniques.
Biology: Investigated for its role in cellular signaling pathways involving cAMP-dependent protein kinases.
Medicine: Potential therapeutic applications in diseases where protein kinase activity is dysregulated.
Industry: Utilized in the development of peptide-based drugs and biochemical assays.
作用機序
化合物H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH は、cAMP依存性タンパク質キナーゼを阻害することでその効果を発揮します。それはキナーゼの活性部位への結合のための天然基質と競合し、それによって標的タンパク質のリン酸化を防ぎます。 この阻害は、cAMPシグナル伝達経路によって調節されるさまざまな細胞プロセスを調節します .
類似の化合物との比較
類似の化合物
H-DL-Ala-DL-Leu-Gly-OH: 同様の阻害特性を持つ短いペプチド。
H-Arg-Gly-Tyr-Ala-Leu-Gly-OH: わずかに異なる配列だが同様の機能を持つ別のペプチド。
独自性
This compound: は、その特定の配列により、cAMP依存性タンパク質キナーゼに対する独自の結合親和性と阻害プロファイルを備えているため、独特です。 これは、キナーゼ活性の研究とキナーゼ標的治療の開発のための貴重なツールとなっています .
類似化合物との比較
Similar Compounds
H-DL-Ala-DL-Leu-Gly-OH: A shorter peptide with similar inhibitory properties.
H-Arg-Gly-Tyr-Ala-Leu-Gly-OH: Another peptide with a slightly different sequence but similar function.
Uniqueness
H-DL-Arg-Gly-DL-Tyr-DL-Ala-DL-Leu-Gly-OH: is unique due to its specific sequence, which provides a distinct binding affinity and inhibitory profile for cAMP-dependent protein kinases. This makes it a valuable tool for studying kinase activity and developing kinase-targeted therapies .
特性
IUPAC Name |
2-[[2-[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-methylpentanoyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H45N9O8/c1-15(2)11-20(26(44)34-14-23(40)41)37-24(42)16(3)35-27(45)21(12-17-6-8-18(38)9-7-17)36-22(39)13-33-25(43)19(29)5-4-10-32-28(30)31/h6-9,15-16,19-21,38H,4-5,10-14,29H2,1-3H3,(H,33,43)(H,34,44)(H,35,45)(H,36,39)(H,37,42)(H,40,41)(H4,30,31,32) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPAKYHDUWYQJQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CCCN=C(N)N)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H45N9O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
635.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(Chloroacetyl)amino]-2-hydroxybenzoic acid](/img/structure/B12107664.png)


![2-{[(Tert-butoxy)carbonyl]amino}cycloheptane-1-carboxylic acid](/img/structure/B12107679.png)
![Tert-butyl-dimethyl-[(2-phenyl-6-tributylstannyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy]silane](/img/structure/B12107686.png)




![3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-sulfonyl chloride](/img/structure/B12107718.png)

![8-hydroxy-5-[1-hydroxy-2-[1-(4-methoxyphenyl)propan-2-ylamino]ethyl]-1H-quinolin-2-one;hydrochloride](/img/structure/B12107732.png)
